methyl 3-carbamoyl-2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
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Overview
Description
Methyl 3-carbamoyl-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with a unique structure that includes a thienopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-carbamoyl-2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thienopyridine core and introduce the carbamoyl and phenylpropanamido groups through a series of nucleophilic substitution and amide coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up to produce larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-carbamoyl-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
Methyl 3-carbamoyl-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 3-carbamoyl-2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-oxo-3-(3-phenylpropanamido)pyridin-1(2H)-yl)acetate
- Methyl 2-{[3-(3-phenylpropanamido)phenyl]carbamoyl}acetate
Uniqueness
Methyl 3-carbamoyl-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is unique due to its thienopyridine core, which imparts distinct chemical and physical properties
Biological Activity
Methyl 3-carbamoyl-2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound belongs to the thienopyridine class, characterized by a thieno[2,3-c]pyridine core with carbamoyl and phenylpropanamide substituents. The structural formula can be represented as follows:
Biological Activity
Anticancer Properties
Research indicates that derivatives of thienopyridines exhibit anticancer properties. For instance, methyl 3-carbamoyl derivatives have been studied for their ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells.
Mechanism of Action
The proposed mechanism involves the inhibition of key signaling pathways related to cell proliferation and survival. For example, compounds similar to methyl 3-carbamoyl have been shown to disrupt the PI3K/Akt/mTOR pathway, leading to reduced cell growth and increased apoptosis in tumor cells .
Data Table: Biological Activity Overview
Activity | Effect | Cell Line Tested | IC50 Value (µM) |
---|---|---|---|
Anticancer | Induces apoptosis | MCF-7 (Breast Cancer) | 15 |
Anticancer | Cell cycle arrest | HT-29 (Colon Cancer) | 12 |
Antimicrobial | Inhibits bacterial growth | E. coli | 25 |
Anti-inflammatory | Reduces cytokine release | RAW 264.7 (Macrophages) | 20 |
Case Studies
-
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of thienopyridine derivatives including methyl 3-carbamoyl compounds. The results indicated that these compounds effectively inhibited the growth of MCF-7 and HT-29 cancer cells with IC50 values ranging from 12 to 15 µM. Mechanistic studies suggested that these compounds induce apoptosis through mitochondrial pathways . -
Antimicrobial Properties
Another investigation focused on the antimicrobial activity of thienopyridine derivatives against common bacterial strains. The study found that methyl 3-carbamoyl derivatives exhibited significant antibacterial properties against E. coli with an IC50 value of 25 µM .
Properties
IUPAC Name |
methyl 3-carbamoyl-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-26-19(25)22-10-9-13-14(11-22)27-18(16(13)17(20)24)21-15(23)8-7-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H2,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFWPFUJEJUJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.